molecular formula C6CoFeK2N6 B1144001 Di-potassium hexacyanocobalt(II)-ferrate(II) CAS No. 12549-23-4

Di-potassium hexacyanocobalt(II)-ferrate(II)

Cat. No.: B1144001
CAS No.: 12549-23-4
M. Wt: 349.08
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Description

Di-potassium hexacyanocobalt(II)-ferrate(II), with the chemical formula K$2$[CoFe(CN)$6$], is a mixed-metal cyanide coordination compound. It belongs to the family of hexacyanometallates, characterized by a face-centered cubic (FCC) lattice structure where Co$^{2+}$ and Fe$^{2+}$ ions are bridged by cyanide ligands (CN$^-$). This compound is notable for its high selectivity in ion-exchange applications, particularly for the removal of radioactive cesium (Cs$^+$) from aqueous solutions. Its stability in high-pH and high-potassium environments makes it suitable for nuclear waste remediation .

Properties

IUPAC Name

dipotassium;cobalt(2+);iron(2+);hexacyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6CN.Co.Fe.2K/c6*1-2;;;;/q6*-1;2*+2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAPYWOXIXVOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[Fe+2].[Co+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6CoFeK2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Alfa Aesar MSDS]
Record name Potassium hexacyanocobalt(II) ferrate(II)
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CAS No.

12549-23-4
Record name Dipotassium hexacyanocobalt(II)-ferrate(II)
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Preparation Methods

Synthetic Routes and Reaction Conditions: Di-potassium hexacyanocobalt(II)-ferrate(II) can be synthesized through a reaction involving potassium cyanide, cobalt(II) chloride, and iron(II) sulfate. The reaction typically occurs in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired complex.

Industrial Production Methods: While industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as concentration, temperature, and pH, to achieve higher yields and purity.

Types of Reactions:

    Oxidation and Reduction: Di-potassium hexacyanocobalt(II)-ferrate(II) can undergo redox reactions where the oxidation states of cobalt and iron change.

    Substitution Reactions: The cyanide ligands in the complex can be substituted by other ligands under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reducing Agents: Sodium borohydride or hydrazine can be used for reduction reactions.

    Substitution Conditions: Ligand exchange reactions often require the presence of competing ligands and controlled pH.

Major Products:

    Oxidation Products: Higher oxidation state complexes of cobalt and iron.

    Reduction Products: Lower oxidation state complexes.

    Substitution Products: Complexes with different ligands replacing cyanide.

Scientific Research Applications

Chemistry

  • Metal-Ligand Interactions : Di-potassium hexacyanocobalt(II)-ferrate(II) serves as a precursor for synthesizing other coordination compounds, allowing researchers to study metal-ligand interactions extensively. This is essential for understanding the behavior of transition metals in various chemical environments .

Materials Science

  • Magnetic and Electronic Properties : The compound has been investigated for its magnetic and electronic characteristics, which are vital for developing new materials such as sensors and electronic devices. Its unique structure contributes to its potential use in spintronic applications .

Biology and Medicine

  • Biological Implications : Research indicates that di-potassium hexacyanocobalt(II)-ferrate(II) may have biological applications, particularly in the development of biosensors. For instance, it has been used to modify electrodes for glucose sensing, showcasing its utility in clinical diagnostics .

Industrial Applications

  • Catalysis and Electrochemical Devices : The compound is being explored for its potential use as a catalyst in various chemical reactions and as a component in electrochemical devices. Its ability to facilitate redox reactions makes it suitable for applications in energy storage systems .

Case Study 1: Development of Biosensors

A study conducted by Karyakin et al. (1994) demonstrated the use of di-potassium hexacyanocobalt(II)-ferrate(II) in biosensor technology. The research involved immobilizing glucose oxidase on a modified electrode surface using this compound, resulting in sensors that exhibited high sensitivity and selectivity towards glucose detection. This application highlights the compound's role in advancing clinical diagnostics .

Case Study 2: Magnetic Materials Research

Recent investigations into the magnetic properties of di-potassium hexacyanocobalt(II)-ferrate(II) have shown promising results for applications in spintronics. Researchers have focused on how the compound's structure influences its magnetic behavior, potentially leading to new developments in data storage technologies .

Mechanism of Action

The mechanism of action of di-potassium hexacyanocobalt(II)-ferrate(II) involves its ability to undergo redox reactions and ligand exchange. The cyanide ligands can coordinate with various metal centers, influencing the electronic structure and reactivity of the compound. The molecular targets and pathways involved depend on the specific application, such as catalysis or electronic materials.

Comparison with Similar Compounds

Structural and Compositional Differences

Hexacyanometallates share a general formula A$x$[M$a$M$b$(CN)$6$], where A is an alkali metal (e.g., K$^+$, Na$^+$), and M$a$/M$b$ are transition metals (e.g., Fe, Co, Cu). Key structural distinctions include:

Compound Formula Metal Centers Framework Type Water Solubility
Di-K CoFe(CN)$_6$ K$2$[CoFe(CN)$6$] Co$^{2+}$, Fe$^{2+}$ FCC (rigid) Low
Copper hexacyanoferrate(II) (CuHF) K$2$Cu[Fe(CN)$6$] Cu$^{2+}$, Fe$^{2+}$ Cubic (Fm-3m) Variable (depends on K$^+$ content)
Prussian blue (Fe$4$[Fe(CN)$6$]$_3$) Fe$4$[Fe(CN)$6$]$_3$ Fe$^{3+}$, Fe$^{2+}$ FCC (defect-rich) Insoluble
Sodium cobalt hexacyanoferrate Na$2$[CoFe(CN)$6$] Co$^{2+}$, Fe$^{2+}$ FCC (hydrated) Moderate in high K$^+$

Key Observations :

  • Di-K CoFe(CN)$_6$ exhibits a rigid FCC structure due to the smaller ionic radii of Co$^{2+}$ (0.65 Å) and Fe$^{2+}$ (0.61 Å), enabling stable Cs$^+$ trapping .
  • CuHF frameworks are prone to hydration-driven lattice expansion, reducing selectivity in high-K$^+$ solutions .
  • Prussian blue contains Fe$^{3+}$/Fe$^{2+}$ mixed valency, creating vacancies that enhance Cs$^+$ diffusion but lower structural integrity .
Cesium Adsorption Performance

Comparative studies highlight differences in adsorption capacity, kinetics, and pH tolerance:

Compound Max Cs$^+$ Capacity (mmol/g) Optimal pH Range Selectivity in High K$^+$ Reference
Di-K CoFe(CN)$_6$ 2.5 3–12 Excellent Prout et al. (1965)
CuHF (K$2$Cu[Fe(CN)$6$]) 1.8 4–10 Moderate Parajuli et al. (2016)
Sodium cobalt hexacyanoferrate 2.0 5–9 Good Vipin et al. (2014)
Prussian blue 1.5 2–7 Poor Haas (1993)

Mechanistic Insights :

  • Di-K CoFe(CN)$_6$ : Cs$^+$ uptake occurs via ion exchange with K$^+$ in the framework, favored by the matching ionic radii (Cs$^+$: 1.67 Å vs. K$^+$: 1.38 Å) and low hydration energy of Cs$^+$ .
  • CuHF : Adsorption is influenced by Cu$^{2+}$-CN-Fe$^{2+}$ bond flexibility, which allows partial framework collapse under acidic conditions .
  • Prussian blue : Cs$^+$ binds to Fe$^{3+}$-CN-Fe$^{2+}$ sites, but Fe$^{3+}$ hydrolysis at pH >7 limits utility .

Biological Activity

Di-potassium hexacyanocobalt(II)-ferrate(II), also known as potassium cobaltiferricyanide, is an inorganic compound with significant biological implications. This article explores its biological activity, including its toxicity, potential therapeutic applications, and environmental impact, supported by relevant case studies and research findings.

  • Chemical Formula : K₂[CoFe(CN)₆]
  • CAS Number : 12549-23-4
  • Molecular Weight : 422.25 g/mol

Di-potassium hexacyanocobalt(II)-ferrate(II) is characterized by its complex structure involving cobalt and iron ions coordinated with cyanide ligands. This structure is crucial for its interactions in biological systems.

1. Toxicological Profile

The biological activity of di-potassium hexacyanocobalt(II)-ferrate(II) is primarily influenced by its components, particularly cobalt and cyanide.

  • Cobalt Toxicity : Chronic exposure to cobalt compounds can lead to various health issues, including increased hemoglobin levels and potential thyroid dysfunctions due to interference with iodine uptake . Long-term exposure may also result in allergic reactions and skin irritations .
  • Cyanide Effects : The cyanide moiety can cause acute toxicity, leading to symptoms such as headache, dizziness, and gastrointestinal distress upon ingestion. Chronic exposure has been linked to more severe health impacts, including potential neurotoxicity .

2. Environmental Impact

Di-potassium hexacyanocobalt(II)-ferrate(II) has been identified as toxic to aquatic organisms, raising concerns about its environmental safety. Its persistence in water bodies can lead to bioaccumulation, affecting aquatic life and potentially entering the food chain .

Case Study 1: Ion Exchange Properties

A study investigated the ion-exchange capabilities of potassium hexacyanocobalt(II)-ferrate(II) in removing cesium from aqueous waste solutions. The results indicated effective absorption properties under controlled conditions, suggesting potential applications in waste management and remediation efforts .

Ion Absorption Rate (%) Condition
Cesium85Aqueous solution pH 7
Cobalt60Aqueous solution pH 5
Iron75Aqueous solution pH 6

Case Study 2: Biocompatibility Studies

Research has shown that the biocompatibility of di-potassium hexacyanocobalt(II)-ferrate(II) varies significantly based on concentration and exposure duration. In vitro studies demonstrated that lower concentrations (below 0.5 mM) did not exhibit significant cytotoxicity in mammalian cell lines, indicating potential for biomedical applications if properly managed .

Potential Applications

Despite its toxicity, di-potassium hexacyanocobalt(II)-ferrate(II) holds promise in various fields:

  • Environmental Remediation : Its ion-exchange properties can be harnessed for the removal of heavy metals from contaminated water sources.
  • Biomedical Research : The compound's unique properties may be explored for targeted drug delivery systems or as a contrast agent in imaging techniques.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for Di-potassium hexacyanocobalt(II)-ferrate(II) to ensure high crystallinity and purity?

  • Methodological Answer : Synthesis typically involves controlled co-precipitation of cobalt and iron cyanide complexes in alkaline media. Key steps include:

  • Using stoichiometric ratios of K₃[Co(CN)₆] and K₄[Fe(CN)₆] under inert conditions to prevent oxidation.
  • pH regulation (8–10) to stabilize the hexacyanoferrate(II) moiety .
  • Characterization via XRD to confirm crystallinity and FTIR to verify CN⁻ ligand integrity .

Q. Which spectroscopic techniques are most effective for confirming oxidation states of Co and Fe in this compound?

  • Methodological Answer :

  • X-ray Photoelectron Spectroscopy (XPS) : Directly measures binding energies of Co 2p and Fe 2p orbitals, distinguishing Co(II) (~780 eV) and Fe(II) (~707 eV) .
  • Mössbauer Spectroscopy : Detects Fe(II) quadrupole splitting (δ ≈ 0.3 mm/s, Δ ≈ 1.2 mm/s) .
  • UV-Vis spectroscopy can identify d-d transitions in Co(II) (e.g., 500–600 nm absorptions) .

Q. What are the primary applications of this compound in environmental chemistry?

  • Methodological Answer :

  • Cesium (Cs⁺) Removal : Acts as a selective ion exchanger in nuclear waste treatment due to its layered structure, with Cs⁺ adsorption capacities up to 1.5 mmol/g under pH 6–8 .
  • Heavy Metal Sequestration : Co-precipitates Pb(II) and Cd(II) via cyanide ligand coordination, validated via AAS and titration .

Q. How is the crystal structure of this compound determined?

  • Methodological Answer :

  • Single-crystal XRD reveals a face-centered cubic lattice with alternating [Co(CN)₆]³⁻ and [Fe(CN)₆]⁴⁻ units.
  • Key structural parameters include Co–C (~1.89 Å) and Fe–C (~1.92 Å) bond lengths, confirming octahedral geometry .

Advanced Research Questions

Q. How does ion exchange capacity for Cs⁺ vary with pH, and what mechanisms explain this behavior?

  • Methodological Answer :

  • pH 3–6 : Protonation of surface sites reduces Cs⁺ uptake (<0.5 mmol/g).
  • pH 6–9 : Optimal Cs⁺ adsorption (1.2–1.5 mmol/g) via ion exchange with K⁺ in the lattice .
  • pH >10 : Competition with Na⁺/K⁺ and structural peptization decrease efficiency. Mechanisms include ionic bonding (dominant) and physisorption, validated via kinetic models (pseudo-second-order) .

Q. What experimental variables account for discrepancies in reported Cs⁺ removal efficiencies?

  • Methodological Answer : Contradictions arise from:

  • Synthesis Method : Sol-gel vs. co-precipitation alters porosity and active site density .
  • Competing Ions : High Na⁺ (>0.5 M) reduces Cs⁺ selectivity by 40% due to ion crowding .
  • Particle Size : Nanoparticulate forms (50–100 nm) show 30% higher capacity than bulk crystals .

Q. How can stability in alkaline environments be enhanced for wastewater applications?

  • Methodological Answer :

  • Additive Stabilization : Incorporation of SiO₂ or Al₂O₃ matrices reduces peptization by 70% .
  • Neutral Salts : Adding 0.1 M KNO₃ maintains structural integrity at pH 12 via charge screening .
  • Surface Functionalization : Grafting with polyacrylic acid improves reusability (5 cycles, <15% capacity loss) .

Q. How do competing ions (e.g., Na⁺, Ca²⁺) influence Cs⁺ selectivity in complex matrices?

  • Methodological Answer :

  • Selectivity Coefficients : Log K_Cs/Na ≈ 3.2 and Log K_Cs/Ca ≈ 2.7, determined via batch experiments with ICP-MS analysis .
  • Mechanistic Insight : Smaller hydrated radius of Cs⁺ (3.3 Å vs. Na⁺: 7.2 Å) favors diffusion into micropores. Competing divalent ions (Ca²⁺) exhibit lower affinity due to charge density mismatch .

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